3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one - 689772-34-7

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2807619
CAS Number: 689772-34-7
Molecular Formula: C27H24N4O6S
Molecular Weight: 532.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Propyl-4(3H)-quinazolin-4-one (2)

  • Compound Description: 2-propyl-4(3H)-quinazolin-4-one (2) serves as a key starting material in the synthesis of various bioactive quinazolin-4(3H)-one derivatives. []
  • Relevance: This compound represents the core quinazolinone structure also present in 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one. The modifications at the 2, 3, and 6 positions differentiate the target compound and contribute to its specific biological activity.

Ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (3c)

  • Compound Description: This compound is a 2,3-disubstituted 4(3H)-quinazolin-4-one derivative synthesized from 2-propyl-4(3H)-quinazolin-4-one (2) and exhibits significant antitumor activity against several human tumor cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). Its activity is even higher than the reference compound 5-fluorouracil. []
  • Relevance: This compound shares the core quinazolin-4-one scaffold with 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one. Both compounds feature substitutions at the 2 and 3 positions of the quinazolinone ring.

3-{2-[6-(Pyrrolidin-1-yl-sulfonyl)-1,2,3,4-tetrahydroquinoline]-2-oxoethyl}-2-propylquinazolin--4(3H)-one (3e)

  • Compound Description: This 2,3-disubstituted 4(3H)-quinazolin-4-one derivative, synthesized from 2-propyl-4(3H)-quinazolin-4-one (2), demonstrates potent antitumor activity against various human tumor cell lines, surpassing the efficacy of 5-fluorouracil. The targeted cancer cell lines include melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). []
  • Relevance: Both this compound and 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one belong to the 2,3-disubstituted 4(3H)-quinazolin-4-one derivative class. This shared structural motif suggests potential similarities in their biological activities and mechanisms of action.

N’-[(E)-(2H-1,3-benzodioxo-5-yl)methylidene]-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide (10a)

  • Compound Description: Synthesized from 2-propyl-4(3H)-quinazolin-4-one (2), this compound demonstrates significant antitumor activity against multiple human tumor cell lines, even surpassing the efficacy of 5-fluorouracil. The targeted cancer cell lines encompass melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). []
  • Relevance: This compound exhibits structural similarities to 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one, particularly the presence of the 1,3-benzodioxol-5-yl group. This shared moiety suggests a possible relationship in their binding affinities and interactions with biological targets.

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(4-oxo-2-propylquinazo-lin-3(4H) -yl)acetohydrazide (10b)

  • Compound Description: Derived from 2-propyl-4(3H)-quinazolin-4-one (2), this compound exhibits significant antitumor activity against a range of human tumor cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). Notably, its activity surpasses that of 5-fluorouracil. []
  • Relevance: This compound, along with 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one, belongs to the category of quinazolinone derivatives. They share the common quinazolinone core, suggesting potential similarities in their interactions with biological systems and pharmacological profiles.

N’-[(E)-(4-nitrophenyl)methyl idene]-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide (10c).

  • Compound Description: This compound, derived from 2-propyl-4(3H)-quinazolin-4-one (2), exhibits significant antitumor activity against various human tumor cell lines. Its potency surpasses that of 5-fluorouracil, and it effectively targets melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). []
  • Relevance: This compound shares structural similarities with 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one. Both compounds are quinazolinone derivatives and possess a nitrophenyl substituent. This shared structural feature suggests potential similarities in their binding interactions and effects on biological targets.

Properties

CAS Number

689772-34-7

Product Name

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one

Molecular Formula

C27H24N4O6S

Molecular Weight

532.57

InChI

InChI=1S/C27H24N4O6S/c32-26-22-14-20(29-8-10-35-11-9-29)5-6-23(22)28-27(38-16-19-2-1-3-21(12-19)31(33)34)30(26)15-18-4-7-24-25(13-18)37-17-36-24/h1-7,12-14H,8-11,15-17H2

InChI Key

PXLCLTBVUOPNLU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=CC=C6)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.